molecular formula C19H14ClN3O7 B254551 [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Katalognummer B254551
Molekulargewicht: 431.8 g/mol
InChI-Schlüssel: JDXUNGGEDUTPNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate, also known as CMAO-NI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been found to have a variety of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves its ability to selectively bind to certain proteins. Specifically, this compound binds to the hydrophobic pockets of proteins, which can affect their activity and interactions with other proteins. This mechanism of action has been found to be particularly useful in the study of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to selectively bind to certain proteins. This can affect the activity and interactions of these proteins, which can have downstream effects on various biological processes. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate in lab experiments is its ability to selectively bind to certain proteins. This can provide valuable insights into the mechanisms of various biological processes. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method is relatively complex and has a relatively low yield. Additionally, the compound is relatively expensive, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research involving [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. One area of research could involve further exploring its mechanism of action and its effects on various biological processes. Additionally, researchers could investigate the potential therapeutic applications of this compound, particularly in the treatment of diseases that involve protein-protein interactions. Finally, researchers could explore alternative synthesis methods for this compound that could improve its yield and reduce its cost.

Synthesemethoden

The synthesis of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves a multistep process that begins with the reaction of 4-chloro-2-methylaniline with ethyl 2-oxoacetate to form 2-(4-chloro-2-methylanilino)-2-oxoethyl acetate. This intermediate is then reacted with 4-nitrophthalic anhydride to form this compound. The overall yield of this synthesis method is approximately 35%.

Wissenschaftliche Forschungsanwendungen

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the study of protein-protein interactions. This compound has been shown to selectively bind to certain proteins, which can be used to study their interactions with other proteins. This can provide valuable insights into the mechanisms of various biological processes.

Eigenschaften

Molekularformel

C19H14ClN3O7

Molekulargewicht

431.8 g/mol

IUPAC-Name

[2-(4-chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C19H14ClN3O7/c1-10-7-11(20)5-6-13(10)21-15(24)9-30-16(25)8-22-18(26)12-3-2-4-14(23(28)29)17(12)19(22)27/h2-7H,8-9H2,1H3,(H,21,24)

InChI-Schlüssel

JDXUNGGEDUTPNP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.